
1-(5-Bromo-6-methylpyridin-2-yl)ethanone
Description
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group at position 2 of the pyridine ring, with bromine and methyl substituents at positions 5 and 6, respectively. Its molecular formula is C₈H₈BrNO, and its molecular weight is 214.06 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity . Its structural features influence electronic properties, solubility, and biological interactions, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHITFASBAXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 5-bromo-2-methylpyridine with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Direct Bromination: Bromination of 2-methylpyridine followed by subsequent functionalization to introduce the ethanone group.
Nucleophilic Substitution: Starting from a suitable pyridine derivative, nucleophilic substitution with a bromine source can introduce the bromine atom, followed by oxidation to form the ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various functionalized pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Pyridine Derivatives :
- The compound is utilized in the synthesis of novel pyridine-based derivatives through methods such as Suzuki cross-coupling reactions. These derivatives have shown potential as anti-thrombolytic agents and biofilm inhibitors, making them valuable in treating cardiovascular diseases and infections .
- For instance, a study demonstrated that 1-(5-Bromo-6-methylpyridin-2-yl)ethanone can be transformed into various functionalized pyridines that exhibit significant biological activity against certain pathogens .
- Inhibition of Enzymatic Activity :
- Pharmaceutical Development :
Biocatalysis
- Bioconversion Processes :
- The use of whole-cell biocatalysts, such as Burkholderia sp. MAK1, has been investigated for the regioselective hydroxylation of pyridine derivatives, including this compound. This biotransformation allows for the production of hydroxylated products that may have improved solubility and bioactivity .
- The efficiency of these biocatalytic processes highlights the compound's role in green chemistry, providing an eco-friendly alternative to traditional synthetic methods.
Material Science Applications
- Liquid Crystals :
- Studies have indicated that pyridine derivatives can serve as chiral dopants in liquid crystal displays (LCDs). The molecular properties of this compound make it a candidate for enhancing the electro-optical properties of liquid crystals .
- Density functional theory (DFT) studies on these derivatives suggest that they possess favorable electronic characteristics for applications in advanced display technologies.
Case Studies and Research Findings
Mechanism of Action
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is similar to other brominated pyridine derivatives, such as 1-(5-bromo-2-methylpyridin-3-yl)ethanone and 1-(5-bromo-6-methylpyridin-2-yl)piperazine hydrochloride. its unique combination of functional groups and positions of substituents gives it distinct chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 1-(5-Bromo-6-methylpyridin-2-yl)ethanone with analogous pyridine-based ethanones:
*Estimated based on substituent contributions.
Key Observations:
- Substituent Position Effects: The bromine and methyl group positions significantly alter electronic and steric properties. For example, this compound has adjacent Br and CH₃ groups, which may hinder electrophilic substitution compared to para-substituted analogs like 1-(5-Bromo-4-methylpyridin-2-yl)ethanone .
- Halogen Influence : Chloro and fluoro substituents (e.g., in and ) increase electrophilicity and polarity, enhancing reactivity in nucleophilic aromatic substitution.
- LogP Trends : Bromine and methyl groups contribute to hydrophobicity (higher XLogP3), while halogens like Cl and F reduce logP slightly due to their electronegativity .
Biological Activity
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a brominated pyridine ring, which is known to enhance biological activity through interactions with various molecular targets. The presence of the bromine atom can influence the compound's reactivity and binding affinity to enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Escherichia coli | 125 |
Pseudomonas aeruginosa | 150 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, notably in cell lines such as MCF-7 (breast cancer) and BGC-823 (gastric cancer).
In a dose-response study, the compound exhibited cytotoxic effects characterized by:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
0.5 | 80 |
1.0 | 50 |
1.5 | 25 |
These results indicate that increasing concentrations lead to decreased cell viability, suggesting a potential mechanism for anticancer activity through apoptosis induction .
The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. Preliminary studies suggest that the compound may inhibit certain kinases associated with cancer progression, thereby modulating signaling pathways critical for tumor growth .
Case Studies
Several case studies have explored the efficacy of derivatives of this compound in various biological assays:
- Anticancer Efficacy : A study evaluated a series of synthesized derivatives for their cytotoxicity against multiple cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of the compound against resistant bacterial strains, demonstrating its potential as a lead compound in drug development aimed at combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.